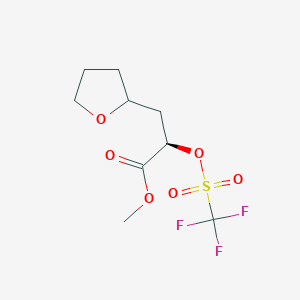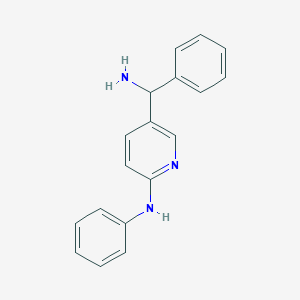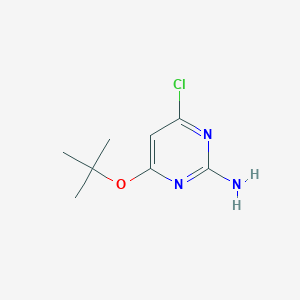
3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine is an organic compound with the molecular formula C13H16N2 It features a pyridine ring substituted with a pyrrole moiety, which is further substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine typically involves the reaction of 2,3,5-trimethylpyrrole with a suitable pyridine derivative under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Indole: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Uniqueness
3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
3-[(2,3,5-trimethylpyrrol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C13H16N2/c1-10-7-11(2)15(12(10)3)9-13-5-4-6-14-8-13/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
DGXICWUQNGVJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)










![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)

